2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized by the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The brominated aminopyrazole is more reactive than due to the electronic nature of the respective substituents .Physical and Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
Antagonist Activities in Human A3 Adenosine Receptors
Pyrazolo[4,3-d]pyrimidine derivatives, closely related to the compound , have been identified as potent and selective antagonists for human A3 adenosine receptors (AR). Modifications to these compounds have aimed at improving receptor-ligand recognition, and specific derivatives have demonstrated high affinity and selectivity for hA3 AR, indicating potential in therapeutic applications (Squarcialupi et al., 2016).
Antitumor, Antifungal, and Antibacterial Properties
Synthesis of pyrazole derivatives, which include the pyrazolo[1,5-a]pyrimidine structure, has shown promising antitumor, antifungal, and antibacterial activities. These compounds have been characterized and studied for their potential pharmacological applications, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in treating various diseases (Titi et al., 2020).
Anti-inflammatory and Anticancer Activities
Another research focus has been the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under environmentally benign conditions. These synthesized compounds were screened for their anti-inflammatory and anti-cancer activity, with results indicating promising potential in these areas (Kaping et al., 2016).
Synthesis and Characterization for Various Applications
Extensive research has been conducted on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, revealing a wide range of applications in pharmacology and material science. These studies involve the synthesis of various derivatives and subsequent analysis of their properties and potential applications (Drev et al., 2014).
Quantum Chemical Calculations and Theoretical Studies
Theoretical and quantum chemical calculations have been performed on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, providing insights into the molecular properties and potential applications of these compounds. Such studies are crucial for understanding the behavior of these compounds at the molecular level (Saracoglu et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Pyrazolo[1,5-a]pyrimidines (pps), a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been reported as potent inhibitors of mycobacterial ATP synthase , suggesting potential targets in these areas.
Mode of Action
The interaction of pps with their targets often involves electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the fluorescence properties of pps , it is possible that this compound could affect pathways related to intracellular processes, chemosensors, and the progress of organic materials.
Pharmacokinetics
The solubility of pps in green solvents suggests that this compound may have good bioavailability
Result of Action
The fluorescence properties of pps suggest that this compound could be used as a tool for studying the dynamics of intracellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the photophysical properties of PPs can be tuned , suggesting that the compound’s action could be influenced by light exposure. Additionally, the compound’s stability could be affected by temperature, as PPs have been found to exhibit excellent thermal stability .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O.ClH/c1-15-13-21(24-16(2)17-9-5-4-6-10-17)26-22(23-15)14-19(25-26)18-11-7-8-12-20(18)27-3;/h4-14,16,24H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNXFJAMKTYBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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